2-Phenylcyclopropanecarbohydrazide
Overview
Description
2-Phenylcyclopropanecarbohydrazide is a chemical compound with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol It is characterized by a cyclopropane ring substituted with a phenyl group and a carbohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylcyclopropanecarbohydrazide can be synthesized through the reaction of benzenedimethylene with hydrazine . The process involves the following steps:
Reaction of benzenedimethylene with hydrazine: Benzenedimethylene is reacted with an excess of hydrazine under controlled conditions to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenylcyclopropanecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The phenyl group or the hydrazide moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Phenylcyclopropanecarbohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Phenylcyclopropanecarbohydrazide involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid hydrazide: Similar in structure but lacks the phenyl group.
Phenylhydrazine: Contains a phenyl group and a hydrazine moiety but lacks the cyclopropane ring.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the hydrazide group.
Uniqueness
2-Phenylcyclopropanecarbohydrazide is unique due to the combination of its cyclopropane ring, phenyl group, and carbohydrazide functional group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-phenylcyclopropane-1-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPLGMIOSVEITG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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